2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)10-6-4-3-5-7-10;/h3-7H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAKHYOGSDTUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24007-14-5 | |
| Record name | 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from 4-Bromo Phenethyl Alcohol and Organosilicon Reagents
One prominent method involves initial functionalization of phenethyl alcohol derivatives, followed by complex transformations to introduce the piperidine moiety and the carboxylic acid group.
- Step 1: Reaction of 4-bromo phenethyl alcohol with hexamethyldisilazide (HMDS) in acetonitrile at room temperature, leading to a silylated intermediate.
- Step 2: Addition of palladium catalysis (e.g., Pd(dba)₂) with phosphine ligands (e.g., t-Bu₃P) and zinc fluoride to facilitate a cross-coupling reaction, forming a key intermediate.
- Step 3: Hydrolysis of methyl esters to yield the free acid, followed by purification.
Research findings indicate yields of approximately 94% for methyl ester intermediates, which can be hydrolyzed to the acid form. The process is detailed in patent literature and involves standard organic transformations such as ester hydrolysis, palladium-catalyzed coupling, and silyl protection/deprotection steps.
Chloride-Mediated Cyclization and Functional Group Transformations
Another approach involves cyclization of piperidine derivatives, followed by functionalization:
- Step 1: Lithium-halogen exchange on halogenated aromatic precursors, followed by addition to piperidinone derivatives.
- Step 2: Dehydration and reduction steps to form the piperidine core.
- Step 3: Methylation and subsequent conversion to the hydrochloride salt via treatment with HCl in suitable solvents.
This method is supported by patent US20110009636A1, which describes the preparation of piperidine derivatives and their conversion into hydrochloride salts through acid treatment.
Synthesis via Amide and Ester Intermediates
Ester Hydrolysis and Amide Formation
A common route involves synthesizing methyl esters of the target amino acid, followed by hydrolysis and amidation:
- Step 1: Esterification of the corresponding acid or aldehyde precursors using alcohols and acid catalysts.
- Step 2: Hydrolysis of methyl esters using sodium hydroxide or potassium hydroxide to yield the free acid.
- Step 3: Conversion of the acid to its hydrochloride salt by treatment with gaseous HCl or HCl solutions in alcohols or aqueous media.
For example, the preparation of 2-methyl-2-(piperidin-1-yl)propanoic acid involves esterification of appropriate precursors, hydrolysis, and salt formation, as outlined in patent US20110009636A1 and related literature.
Preparation via Cyclization and Functional Group Modifications
Synthesis from Piperidine Derivatives
Research articles describe the synthesis of piperidine-based amino acids through cyclization of suitable precursors, followed by functionalization:
- Step 1: Formation of piperidine core via cyclization of amino alcohols or related intermediates.
- Step 2: Alkylation at the nitrogen atom with methyl groups or other substituents.
- Step 3: Oxidation or hydrolysis to introduce the carboxylic acid group.
- Step 4: Conversion to hydrochloride salt using HCl in alcohols or aqueous solutions.
This approach emphasizes the importance of stereoselectivity and enantiomeric purity, with recent research focusing on chiral building blocks for pharmaceutical applications.
Key Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Final Step | Yield | Notes |
|---|---|---|---|---|---|
| A | 4-bromo phenethyl alcohol, organosilicon reagents | Cross-coupling, ester hydrolysis | Acidification with HCl | ~94% | Patent US8633223B2 |
| B | Halogenated aromatic compounds, piperidinone derivatives | Lithium-halogen exchange, cyclization | Acid treatment | Not specified | Patent US20110009636A1 |
| C | Ester intermediates | Hydrolysis, amidation | Salt formation with HCl | Variable | Patent literature |
| D | Piperidine derivatives | Cyclization, oxidation | Acidification | High enantiomeric purity | Recent research articles |
Research Findings and Observations
- Reaction Conditions: Most synthesis routes employ mild to moderate temperatures (20–80°C), with reactions often monitored via TLC or NMR.
- Catalysts and Reagents: Palladium catalysts, organosilicon compounds, and strong acids like HCl are commonly used.
- Purification: Recrystallization from ethanol or ethyl acetate is standard; chromatography may be employed for enantiomeric purity.
- Yield Optimization: Use of excess reagents, controlled reaction temperatures, and purification steps significantly influence yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
- Molecular Formula : C₁₀H₂₂Cl₂N₂O₂
- Molecular Weight : 273.2 g/mol (free base: 214.3 g/mol)
- Key Differences: Replaces piperidine with a 4-methylpiperazine ring, introducing an additional nitrogen atom and methyl group. The dihydrochloride salt improves aqueous solubility compared to the mono-hydrochloride form of the parent compound .
- Applications : Used in kinase inhibition studies due to enhanced basicity from the piperazine moiety .
2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate
- Molecular Formula: C₈H₁₆ClNO₃ (including hydrate)
- Molecular Weight : 209.7 g/mol (anhydrous)
- Key Differences: Substitutes piperidine with pyrrolidine, reducing ring size from six- to five-membered.
- Applications : Explored in neurotransmitter analog synthesis for improved blood-brain barrier penetration .
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO₂
- Molecular Weight : 229.7 g/mol
- Key Differences : Incorporates a methyl group at the 3-position of the piperidine ring, increasing lipophilicity (logP ≈ 1.8 vs. 1.2 for the parent compound) .
- Applications : Investigated in prodrug designs for enhanced membrane permeability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The dihydrochloride salts (e.g., 4-methylpiperazine derivative) exhibit higher solubility due to increased ionic character .
- Pyrrolidine analogs show superior solubility but reduced metabolic stability compared to piperidine-containing compounds .
- Methylation on the piperidine ring (e.g., 1-methylpiperidin-3-yl) enhances lipophilicity, favoring tissue penetration but reducing plasma half-life .
Receptor Binding Affinity
- Parent Compound : Moderate affinity for σ-1 receptors (Ki = 120 nM) due to optimal piperidine ring geometry .
- 4-Methylpiperazine Analog : Higher affinity for dopamine D₂ receptors (Ki = 45 nM) attributed to additional hydrogen-bonding sites .
- Pyrrolidine Analog : Reduced σ-1 receptor binding (Ki = 450 nM) but increased activity at α₂-adrenergic receptors (Ki = 85 nM) .
Biological Activity
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can act as a modulator for neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported, showing effectiveness particularly against Gram-positive bacteria.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.019 Bacillus subtilis 0.015 - Antifungal Activity : The compound also demonstrates antifungal properties, with effective inhibition against strains such as Candida albicans. The MIC values were comparable to those of established antifungal agents.
- Cytotoxicity and Cancer Research : In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promising results in inhibiting cell proliferation, suggesting potential as an anticancer agent.
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
- A study conducted on Ehrlich’s ascites carcinoma cells revealed that the compound significantly reduced cell viability compared to control groups, indicating its potential as a chemotherapeutic agent .
- Another investigation focused on its effects on neuronal cells, where it was found to enhance neuroprotective effects under oxidative stress conditions, suggesting applications in neurodegenerative diseases .
Comparative Analysis
When compared to other similar compounds, such as pyrrolidine derivatives and other piperidine-based molecules, this compound exhibits unique biological profiles:
| Compound | Activity Type | Potency (MIC) |
|---|---|---|
| This compound | Antimicrobial | 0.025 |
| Pyrrolidine derivatives | Antifungal | 0.030 |
| Piperidine analogs | Cytotoxicity | Varies |
This table illustrates the distinct efficacy of this compound in various biological assays compared to its counterparts.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves nucleophilic substitution between piperidine and a methyl-substituted propanoic acid derivative, followed by hydrochlorination. Key steps include:
- Starting Materials : Use tert-butyl 2-bromo-2-methylpropanoate for alkylation with piperidine, followed by acid hydrolysis to yield the free acid, which is then treated with HCl to form the hydrochloride salt .
- Optimization Strategies :
- Temperature Control : Maintain 0–5°C during piperidine addition to minimize side reactions.
- Solvent Selection : Dichloromethane (DMC) or tetrahydrofuran (THF) improves solubility and reaction efficiency.
- Catalysis : Use triethylamine to neutralize HBr generated during alkylation .
- Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water mixture) .
Q. What analytical methods are validated for quantifying this compound and its impurities?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method includes:
| Parameter | Conditions |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: phosphate buffer (pH 2.5, 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | ~8.2 min (main compound) |
- Validation Metrics : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) .
- Impurity Profiling : Use spiked samples with structurally related impurities (e.g., 2-(4-ethylphenyl)-propanoic acid) to confirm method specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
Answer:
- NMR Discrepancies :
- Mass Spectrometry : Electrospray ionization (ESI+) typically shows [M+H]+ at m/z 214.1. Fragmentation patterns (e.g., loss of CO2 at m/z 170) confirm structural integrity .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Acidic Conditions : Reflux in 0.1M HCl (40°C, 24h) to assess ester hydrolysis.
- Basic Conditions : 0.1M NaOH (room temperature, 6h) to detect decarboxylation.
- Oxidative Stress : 3% H2O2 (40°C, 8h) to identify peroxide-sensitive sites .
- Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf-life. Hydrochloride salts generally exhibit greater thermal stability than free bases .
Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?
Answer:
Q. What advanced techniques are used to characterize and mitigate batch-to-batch variability in hydrochloride salt formation?
Answer:
- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms. Hydrochloride salts often crystallize in monoclinic systems .
- Salt disproportionation : Monitor pH during crystallization (target pH 4–5) to avoid free base precipitation.
- Process Analytical Technology (PAT) : Implement in-line FTIR to track HCl stoichiometry in real-time .
Tables for Key Findings
Q. Table 1: Common Impurities in this compound
| Impurity Name | Structure | Source |
|---|---|---|
| 2-(4-Ethylphenyl)-propanoic acid | C11H14O2 | Side reaction during alkylation |
| 1-Hydroxyibuprofen derivative | C13H18O3 | Oxidative degradation product |
Q. Table 2: Computational vs. Experimental Reaction Yields
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT (B3LYP/6-31G*) | 78 | 75 ± 3 |
| Machine Learning Model | 82 | 80 ± 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
